N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
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Overview
Description
N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide include other piperazine derivatives and compounds with trifluoromethyl and pyridine groups. Examples include:
- This compound
- 4-(trifluoromethyl)pyridine derivatives
- Piperazine-1-carbothioamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer specific properties and advantages in various applications. Its trifluoromethyl group, for example, can enhance its stability and reactivity, while the piperazine ring may provide specific binding interactions with biological targets.
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4OS/c1-23-10-2-5-19-14(24)22-8-6-21(7-9-22)13-4-3-12(11-20-13)15(16,17)18/h3-4,11H,2,5-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPANAGPMZMFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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